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molecular formula C9H8N2O B167519 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1693-94-3

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B167519
M. Wt: 160.17 g/mol
InChI Key: UUXFTJCUPHVPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349846B2

Procedure details

All the 3-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones were prepared from commercially available 2-aminopyridine derivatives. Thus, 2-aminopyridine derivative was reacted with ethyl acetoacetate in refluxing acetic acid to give 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in good yield. This intermediate was brominated using bromine in acetic acid to give 3-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones in good yield. All the intermediates prepared in this manner were characterized by spectral and analytical methods before using them for the preparation of compounds of invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8](OCC)(=[O:13])[CH2:9][C:10]([CH3:12])=O>C(O)(=O)C>[CH3:12][C:10]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]2[C:8](=[O:13])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C(C1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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